4-(6-Isopropoxynaphthalen-2-yl)piperidine
Description
4-(6-Isopropoxynaphthalen-2-yl)piperidine is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a naphthalen-2-yl group bearing an isopropoxy moiety at its 6-position. This structure combines the conformational flexibility of the piperidine ring with the aromatic bulk of the naphthalene system, a design strategy commonly employed in medicinal chemistry to enhance receptor binding and metabolic stability .
Properties
IUPAC Name |
4-(6-propan-2-yloxynaphthalen-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13(2)20-18-6-5-16-11-15(3-4-17(16)12-18)14-7-9-19-10-8-14/h3-6,11-14,19H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKJREAFMKUMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=C(C=C2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Insights
The reaction likely proceeds via a hydrogenative coupling mechanism, where Pd/C activates molecular hydrogen to facilitate bond formation between the naphthalene and piperidine frameworks. This aligns with broader trends in Pd-mediated C–N bond formation. Computational studies of analogous systems suggest that steric effects from the isopropoxy group may influence reaction kinetics, though direct evidence for this compound remains limited.
Benzyl Protection and Deprotection Strategies
Stepwise Synthesis with Protective Groups
A patent (CN1583742A) outlines a multi-step route involving benzyl protection to mitigate undesired side reactions during piperidine functionalization:
Table 1: Comparative Reaction Conditions for Benzyl Protection/Deprotection
| Step | Catalyst | Solvent | Temperature | Pressure | Time |
|---|---|---|---|---|---|
| Protection | – | THF | 25°C | Ambient | 12 h |
| Coupling | 10% Pd/C | Toluene | 110°C | 20 kg/cm² | 3 h |
| Deprotection | 5% Pd/C | Ethanol | 80°C | 10 kg/cm² | 2 h |
This method enhances yield by preventing side reactions at the piperidine nitrogen, though it introduces additional synthetic steps.
Alternative Synthetic Approaches
Cyclization of Amino Alcohol Precursors
General piperidine synthesis strategies, such as cyclization of δ-amino alcohols or reductive amination, could theoretically apply to this compound. For example, DTIC documentation highlights cyclization of γ-carboalkoxyimines as a route to piperidine derivatives. However, adapting these methods to incorporate the naphthalene-isopropoxy group remains unexplored in available literature.
Critical Analysis of Methodologies
Efficiency and Scalability
The Pd/C-mediated route offers scalability, with toluene/benzene enabling easy solvent removal. However, high-pressure hydrogenation requires specialized equipment, potentially limiting accessibility. In contrast, benzyl protection strategies, while longer, provide better control over regioselectivity.
Limitations and Challenges
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Catalyst Cost : Pd/C, though effective, incurs higher costs compared to non-precious metal catalysts.
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Stereochemical Control : None of the methods address stereochemistry, suggesting the product is racemic unless chiral catalysts are employed.
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Yield Optimization : Absence of reported yields complicates comparative analysis.
Chemical Reactions Analysis
Types of Reactions
4-(6-Isopropoxynaphthalen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF) at controlled temperatures.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(6-Isopropoxynaphthalen-2-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-Isopropoxynaphthalen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
4-(Naphthalen-1-yloxy)but-2-yn-1-yl Piperidine Derivatives
These compounds, synthesized in recent studies, feature a naphthalen-1-yloxy group linked via an alkyne bridge to the piperidine ring. Unlike 4-(6-Isopropoxynaphthalen-2-yl)piperidine, which has a direct naphthalene-piperidine connection, the alkyne spacer in these derivatives introduces rigidity and alters electronic interactions.
4-[6-(Substituted)pyrimidin-4-yloxy]piperidine Derivatives (Patent EP 1 808 168 B1)
These patented compounds incorporate pyrimidine rings substituted with diverse groups (e.g., morpholine, benzenesulfonyl thiophene) linked to piperidine via an ether bond. However, the isopropoxy group in the target compound may confer better lipophilicity (predicted LogP ~3.5) compared to polar pyrimidine-based analogues (LogP ~2.0–2.8) .
Pharmacological and Physicochemical Properties
Binding Affinity and Receptor Interactions
- Fluorobenzoyl-piperidine Derivatives : Compounds with 4-(4-fluorobenzoyl)piperidine substituents exhibit high binding affinity for serotonin receptors (5-HT2A Ki = 1–10 nM) but negligible activity at dopamine D2 receptors. In contrast, the naphthalene-isopropoxy group in 4-(6-Isopropoxynaphthalen-2-yl)piperidine may favor interactions with hydrophobic receptor domains, though experimental data are needed to confirm this hypothesis .
- Local Anesthetic Piperidines : Bupivacaine and ropivacaine, which contain piperidine rings, highlight the scaffold’s versatility. The bulky naphthalene group in 4-(6-Isopropoxynaphthalen-2-yl)piperidine likely reduces its sodium channel blocking efficacy compared to these clinical agents but could enhance central nervous system penetration due to increased lipophilicity .
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Substituent Position : The 6-isopropoxy group on naphthalen-2-yl may sterically hinder interactions with flat binding sites (e.g., DNA intercalation) but improve binding to crevice-like pockets (e.g., GPCRs).
Biological Activity
4-(6-Isopropoxynaphthalen-2-yl)piperidine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications, drawing on diverse research findings.
Chemical Structure and Properties
4-(6-Isopropoxynaphthalen-2-yl)piperidine features a piperidine ring substituted with a naphthalene moiety. The isopropoxy group is expected to enhance its lipophilicity, potentially improving membrane permeability and biological activity.
Biological Activities
Research has indicated that 4-(6-Isopropoxynaphthalen-2-yl)piperidine exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment. Its efficacy against various bacterial strains has been noted, although specific data on minimum inhibitory concentrations (MIC) is limited.
2. Anticancer Activity
Preliminary investigations suggest that 4-(6-Isopropoxynaphthalen-2-yl)piperidine may have anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to altered cellular processes and therapeutic effects in metabolic disorders.
The exact mechanism of action for 4-(6-Isopropoxynaphthalen-2-yl)piperidine remains under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including receptors and enzymes, modulating their activity. This interaction may lead to significant physiological effects relevant to its antimicrobial and anticancer properties.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of 4-(6-Isopropoxynaphthalen-2-yl)piperidine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 4-(6-Methoxynaphthalen-2-yl)piperidine | Methoxy group instead of isopropoxy | Moderate anticancer activity |
| 4-(6-Ethoxynaphthalen-2-yl)piperidine | Ethoxy group | Limited data available |
| 4-(6-Hydroxynaphthalen-2-yl)piperidine | Hydroxyl group | Antimicrobial activity noted |
This comparison highlights how variations in substituents can influence biological activity and suggests avenues for further research into derivatives of this compound.
Case Studies
While specific case studies focusing solely on 4-(6-Isopropoxynaphthalen-2-yl)piperidine are scarce, related compounds have been studied extensively in clinical settings:
- Anticancer Trials : Compounds with similar structures have been evaluated in clinical trials for their efficacy against various cancers. These studies often assess dose-response relationships and side effects.
- Antimicrobial Research : Investigations into the antimicrobial properties of related piperidine derivatives have provided insights into potential therapeutic applications and mechanisms of action.
Q & A
Q. What are the recommended synthetic routes for 4-(6-Isopropoxynaphthalen-2-yl)piperidine, and what experimental conditions optimize yield?
Methodological Answer: The synthesis of piperidine derivatives typically involves coupling reactions under controlled conditions. For example, nucleophilic substitution reactions using isopropoxy groups can be performed in dichloromethane with a base like sodium hydroxide, achieving yields up to 85% after purification via column chromatography . Alternative routes may employ cesium carbonate as a base in polar aprotic solvents (e.g., DMF) at 60–80°C, with reaction times of 12–24 hours . Key steps include:
Q. How can researchers ensure compound purity during synthesis, and what analytical techniques validate structural integrity?
Methodological Answer:
- Purification: Use column chromatography with silica gel (hexane:ethyl acetate 3:1) or recrystallization from ethanol/water mixtures .
- Analytical Validation:
- HPLC: Employ a C18 column with a methanol-buffer mobile phase (e.g., pH 4.6 sodium acetate/1-octanesulfonate) to assess purity (>99%) .
- NMR: Confirm structure via ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for isopropyl groups; aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry: ESI-MS (m/z calculated for C₁₈H₂₃NO₂: 293.17; observed: 293.2 ± 0.1) .
Q. What safety protocols are critical for handling 4-(6-Isopropoxynaphthalen-2-yl)piperidine in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks (TLV: 5 mg/m³) .
- Spill Management: Absorb spills with inert material (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols .
- Storage: Keep in airtight containers under nitrogen at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing 4-(6-Isopropoxynaphthalen-2-yl)piperidine derivatives?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
- Machine Learning: Train models on existing reaction datasets to predict optimal solvents, temperatures, and catalysts. For example, Bayesian optimization can reduce trial-and-error experimentation by 40% .
- Case Study: A 2024 study achieved a 92% yield by simulating solvent effects (e.g., DCM vs. THF) and selecting Cs₂CO₃ as the base via computational screening .
Q. What strategies address contradictory data in biological activity studies of piperidine derivatives?
Methodological Answer:
- Dose-Response Curves: Perform assays in triplicate across multiple concentrations (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values with 95% confidence intervals .
- Receptor Binding Studies: Use radioligand displacement assays (e.g., [³H]-ligand competition) to validate target specificity. Cross-validate with CRISPR-edited cell lines to rule off-target effects .
- Data Integration: Apply cheminformatics tools (e.g., KNIME, Schrodinger) to correlate structural features (e.g., logP, TPSA) with activity trends .
Q. How can researchers profile and mitigate impurities in scaled-up synthesis?
Methodological Answer:
- Impurity Identification: Use LC-MS/MS to detect byproducts (e.g., dehalogenated or oxidized species). For example, a 2023 study identified a chlorinated impurity (0.5%) via high-resolution MS .
- Mitigation:
- Regulatory Compliance: Follow ICH Q3A guidelines, ensuring impurities are <0.15% for APIs .
Q. What advanced techniques characterize the compound’s hygroscopicity and stability under varying conditions?
Methodological Answer:
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Dynamic Vapor Sorption (DVS): Measure moisture uptake at 25°C/60% RH; <1% weight gain indicates low hygroscopicity .
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Forced Degradation: Expose the compound to heat (40°C), light (1.2 million lux-hours), and acidic/oxidative conditions (0.1M HCl, 3% H₂O₂) for 14 days. Monitor degradation via HPLC .
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Stability Data:
Condition Degradation (%) Major Degradant 40°C/75% RH 2.1 Oxidized isomer UV Light 4.8 Ring-opened product
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
